Chlorfenapyr

Vue d'ensemble

Description

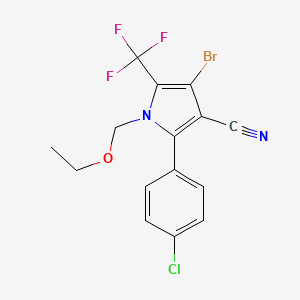

Chlorfenapyr est un pesticide, plus précisément un pro-insecticide, ce qui signifie qu'il est métabolisé en un insecticide actif après son entrée dans l'hôte. This compound a été développé par American Cyanamid à partir du produit naturel dioxapyrrolomycin, qui a été isolé de Streptomyces fumanus . Il possède un mode d'action unique et est utilisé pour contrôler une large gamme de ravageurs dans diverses applications agricoles et industrielles .

Méthodes De Préparation

Chlorfenapyr peut être synthétisé par une série d'étapes impliquant la préparation d'intermédiaires. La voie de synthèse comprend les étapes suivantes :

- Synthèse de la 4-(p-chlorophényl)-2-trifluorométhyl-3-oxazoline-5-one.

- Conversion en 2-(p-chlorophényl)-5-trifluorométhyl-pyrrole-3-carbonitrile.

- Bromation pour former le 4-bromo-2-(p-chlorophényl)-5-trifluorométhyl-pyrrole-3-carbonitrile.

- Synthèse finale du this compound, qui est le 4-bromo-2-(p-chlorophényl)-1-éthoxyméthyl-5-trifluorométhyl-pyrrole-3-carbonitrile.

Les méthodes de production industrielle impliquent souvent des techniques de microencapsulation pour améliorer le taux d'utilisation et la stabilité du this compound. Par exemple, les microcapsules de this compound peuvent être préparées par polymérisation interfaciale en utilisant du polylactide diol, du diisocyanate de toluène et du 1,4-butanediol .

Analyse Des Réactions Chimiques

Chlorfenapyr subit plusieurs types de réactions chimiques, notamment l'oxydation et la substitution . Les réactifs et conditions courants utilisés dans ces réactions comprennent les oxydases à fonction mixte, qui facilitent l'élimination oxydative du groupe N-éthoxyméthyl . Le produit principal formé par cette réaction est le CL 303268, qui est responsable de l'activité insecticide du this compound .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé de tête pour la conception de nouveaux insecticides basés sur la modification de produits naturels.

Biologie : Etudié pour ses effets sur divers ravageurs et son potentiel de contrôle des populations de ravageurs.

Médecine : Enquêté pour son utilisation potentielle dans la lutte contre les vecteurs de maladies tels que les moustiques.

Industrie : Utilisé en agriculture pour protéger les cultures des ravageurs et dans l'anti-mite des laines comme alternative aux pyréthroïdes synthétiques.

Mécanisme d'action

This compound agit en perturbant la production d'adénosine triphosphate (ATP) dans les mitochondries. L'élimination oxydative du groupe N-éthoxyméthyl par les oxydases à fonction mixte forme le composé CL 303268, qui découple la phosphorylation oxydative au niveau des mitochondries. Cette perturbation entraîne une diminution de la production d'ATP, ce qui provoque la mort cellulaire et, finalement, la mort de l'organisme .

Applications De Recherche Scientifique

Chlorfenapyr has a wide range of scientific research applications, including :

Chemistry: Used as a lead compound for designing new insecticides based on natural product modification.

Biology: Studied for its effects on various pests and its potential to control pest populations.

Medicine: Investigated for its potential use in controlling disease vectors such as mosquitoes.

Industry: Used in agriculture to protect crops from pests and in wool insect-proofing as an alternative to synthetic pyrethroids.

Mécanisme D'action

Chlorfenapyr works by disrupting the production of adenosine triphosphate (ATP) in the mitochondria. The oxidative removal of the N-ethoxymethyl group by mixed function oxidases forms the compound CL 303268, which uncouples oxidative phosphorylation at the mitochondria. This disruption leads to a decrease in ATP production, resulting in cellular death and ultimately organism mortality .

Comparaison Avec Des Composés Similaires

Chlorfenapyr est unique parmi les insecticides en raison de son mode d'action et de sa dérivation de produits naturels. Des composés similaires comprennent d'autres pyrroles halogénés et des dérivés d'arylpyrrole . Des composés tels que la tralopyril (CL 303268) partagent une activité insecticide similaire et sont souvent comparés au this compound en termes d'efficacité et d'impact environnemental .

Le mode d'action unique du this compound et son activité insecticide à large spectre en font un outil précieux dans la gestion des ravageurs, le distinguant des autres insecticides de sa classe .

Propriétés

IUPAC Name |

4-bromo-2-(4-chlorophenyl)-1-(ethoxymethyl)-5-(trifluoromethyl)pyrrole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrClF3N2O/c1-2-23-8-22-13(9-3-5-10(17)6-4-9)11(7-21)12(16)14(22)15(18,19)20/h3-6H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWFOCCVIPCEQCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCN1C(=C(C(=C1C(F)(F)F)Br)C#N)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9032533 | |

| Record name | 4-Bromo-2-(4-chlorophenyl)-1-(ethoxymethyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] Light tan or light yellow solid; [HSDB] White solid; [MSDSonline] | |

| Record name | Chlorfenapyr | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4292 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in acetone, diethyl ether, DMSO, THF, acetonitrile, alcohols. Insoluble in water, Solubities at 25 °C. [Table#7120], Solubities in water at 25 °C. [Table#7121] | |

| Record name | CHLORFENAPYR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7464 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.543 g/ml tapped bulk density | |

| Record name | CHLORFENAPYR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7464 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000007 [mmHg] | |

| Record name | Chlorfenapyr | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4292 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

Chlorfenapyr shows virtually no uncoupling activity but removal of the N-ethoxymethyl group through microsomal oxidation releases the corresponding free pyrrole (AC 303,268) which is a lipophilic weak acid with very strong uncoupling activity ..., Chlorfenapyr is a member of a new class of chemicals- the pyrroles. The compound is a pro-insecticide, i.e. the biological activity depends on its activation to another chemical. Oxidative removal of the N-ethoxymethyl group of chlorfenapyr by mixed function oxidases forms the compound CL 303268. CL 303268 uncouples oxidative phosphorylation at the mitochondria, resulting in disruption of production of ATP, cellular death, and ultimately organism mortality. | |

| Record name | CHLORFENAPYR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7464 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Light tan or light yellow powdered solid, White solid | |

CAS No. |

122453-73-0 | |

| Record name | Chlorfenapyr | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122453-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorfenapyr [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122453730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-2-(4-chlorophenyl)-1-(ethoxymethyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrrole-3-carbonitrile, 4-bromo-2-(4-chlorophenyl)-1-(ethoxymethyl)-5-(trifluoromethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.332 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORFENAPYR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NWI20P05EB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORFENAPYR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7464 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

100-101 °C, MP: 91-92 °C | |

| Record name | CHLORFENAPYR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7464 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Chlorfenapyr is a pro-insecticide that requires metabolic activation to exert its toxic effects. The active metabolite, tralopyril, disrupts cellular respiration by uncoupling oxidative phosphorylation in the mitochondria. [, , ] This disruption leads to energy depletion and ultimately cell death. [, , ]

A: Unlike many traditional insecticides that target the nervous system, this compound targets cellular energy production. This unique mode of action makes it effective against insects resistant to other insecticide classes. [, , ]

ANone: this compound has the molecular formula C15H9BrClF3N2O and a molecular weight of 407.6 g/mol.

A: Research indicates that the formulation of this compound can significantly impact its bioavailability and efficacy. For instance, a study found that a commercial formulation containing detergents greatly enhanced this compound's toxicity compared to technical-grade this compound. This increased toxicity is attributed to the formation of micelle complexes that improve the compound's interaction with biological membranes. []

ANone: this compound itself doesn't possess catalytic properties. It functions as a pro-insecticide that undergoes metabolic conversion to its active form, tralopyril.

ANone: This Q&A focuses on summarizing findings from the provided research articles. It doesn't cover information related to computational chemistry and modeling of this compound.

A: Limited information on the SAR of this compound is available within these research articles. For detailed insights into the impact of structural modifications on activity, potency, and selectivity, please refer to comprehensive reviews on arylpyrrole insecticides. []

ANone: This Q&A focuses on summarizing findings from the provided research articles. It doesn't cover specific SHE regulations related to this compound.

A: this compound is bioactivated by cytochrome P450 enzymes in insects. [, ] The primary metabolite, tralopyril, is responsible for the insecticidal activity. [, ] Studies have identified specific P450 enzymes involved in this compound metabolism, offering potential targets for resistance monitoring and management strategies. [, ]

A: Studies show that this compound remains effective against insect populations that have developed resistance to other insecticide classes, such as pyrethroids and organophosphates. [, , , ] This effectiveness is attributed to its unique mode of action, which doesn't target the commonly mutated sites in resistant strains.

ANone: While the exact mechanisms are not fully elucidated in all cases, potential mechanisms include:

- Metabolic detoxification: Increased activity of detoxification enzymes, particularly esterases and P450 monooxygenases, has been linked to this compound resistance in some insects. []

- Target site insensitivity: Alterations in the target site, the mitochondria, could potentially reduce sensitivity to the active metabolite. []

- Reduced cuticular penetration: Changes in the insect cuticle could hinder the penetration of this compound. [, ]

A: this compound exhibits high toxicity to birds and aquatic organisms. [, ] Studies on mallard ducks revealed adverse effects on survival, body weight, feed consumption, and behavior. [] These findings highlight the importance of careful risk assessments and mitigation strategies to minimize potential ecological impacts.

ANone: The provided research articles primarily focus on insecticidal activity, resistance, and environmental fate of this compound. They don't provide detailed information on aspects like drug delivery, biomarkers, immunogenicity, or drug-transporter interactions.

ANone: Yes, several alternative insecticides with different modes of action can be considered for managing this compound-resistant pests. These include:

ANone: This Q&A focuses on summarizing findings from the provided research articles. It doesn't cover information related to the recycling and waste management of this compound.

ANone: This Q&A focuses on summarizing findings from the provided research articles. It doesn't cover information related to research infrastructure and resources for this compound.

A: this compound, the first commercial insecticide derived from halogenated pyrroles, was registered for use in the United States in 2001. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.